N-alpha-Actetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH)
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Overview
Description
N-alpha-Acetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH) is an amino acid derivative that has recently become of great interest to scientists and researchers due to its potential applications in a variety of fields. This compound has been found to possess unique properties that make it an attractive candidate for research and development in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
Ac-D-Phe(3-Cl)-OH has been studied for its potential applications in a variety of scientific fields. For example, it has been studied for its potential to act as a neurotransmitter in the brain, as well as its potential to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. In addition, Ac-D-Phe(3-Cl)-OH has been studied for its potential to act as an antioxidant and to protect cells from oxidative damage.
Mechanism of Action
The exact mechanism of action of Ac-D-Phe(3-Cl)-OH is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to bind to certain receptors in the brain, suggesting that it may act as a neurotransmitter.
Biochemical and Physiological Effects
Ac-D-Phe(3-Cl)-OH has been shown to have a variety of biochemical and physiological effects. For example, it has been found to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to reduce inflammation, reduce oxidative stress, and act as an antioxidant.
Advantages and Limitations for Lab Experiments
The advantages of using Ac-D-Phe(3-Cl)-OH in lab experiments include its ability to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates, as well as its potential to act as a neurotransmitter. Additionally, Ac-D-Phe(3-Cl)-OH has been found to reduce inflammation, reduce oxidative stress, and act as an antioxidant. However, there are some limitations to using Ac-D-Phe(3-Cl)-OH in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not yet known whether it is safe for long-term use in humans.
Future Directions
The potential applications of Ac-D-Phe(3-Cl)-OH are vast, and there are a number of future directions that can be explored. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its potential to act as a neurotransmitter. Additionally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Finally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to reduce inflammation, reduce oxidative stress, and act as an antioxidant.
Synthesis Methods
Ac-D-Phe(3-Cl)-OH can be synthesized by a two-step process. The first step involves the reaction of benzyl chloride with D-phenylalanine in the presence of an acid catalyst. This reaction produces an intermediate product, N-alpha-acetyl-3-chloro-D-phenylalanine. The second step involves the reaction of this intermediate product with a base, such as sodium hydroxide, to produce Ac-D-Phe(3-Cl)-OH.
properties
IUPAC Name |
(2R)-2-acetamido-3-(3-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYVZNBHCVMEA-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid |
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